molecular formula C23H20ClFN2O2 B10834269 1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea

1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea

Cat. No.: B10834269
M. Wt: 410.9 g/mol
InChI Key: VIQQVXGGWBFLTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of electrophilic intermediates, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a tool to study the ATF6 arm of the UPR and its role in ER proteostasis.

    Biology: The compound is used to investigate the cellular response to ER stress and the mechanisms of protein homeostasis.

    Medicine: It has potential therapeutic applications in diseases related to protein misfolding and aggregation, such as neurodegenerative diseases and certain types of cancer.

    Industry: The compound is used in the development of drugs targeting ER stress pathways

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide involves its metabolic activation to form a reactive electrophile. This electrophile selectively modifies ER proteins, including protein disulfide isomerases, which are known to regulate ATF6 activation. The compound preferentially activates the ATF6 arm of the UPR, promoting protective remodeling of the ER proteostasis network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is unique in its selective activation of the ATF6 arm of the UPR, which distinguishes it from other compounds that may target different pathways or have broader effects on the UPR. This specificity makes it a valuable tool for studying ER proteostasis and developing targeted therapies for diseases related to ER stress .

Properties

Molecular Formula

C23H20ClFN2O2

Molecular Weight

410.9 g/mol

IUPAC Name

1-[3-(4-chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C23H20ClFN2O2/c24-20-10-8-16(12-21(20)25)15-4-1-5-17(11-15)26-23(29)27-22-6-2-3-14-7-9-18(28)13-19(14)22/h1-6,8,10-12,18,28H,7,9,13H2,(H2,26,27,29)

InChI Key

VIQQVXGGWBFLTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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